N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
Description
N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is a synthetic organic compound characterized by its complex structure, which includes a quinoline core substituted with chlorine and methyl groups, and a pyrazole moiety linked via a methoxyacetamide bridge
Properties
IUPAC Name |
N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11-3-5-14(18)13-4-6-15(21-17(11)13)20-16(23)10-24-9-12-7-8-19-22(12)2/h3-8H,9-10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFTTWFJGAUYPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=CC(=N2)NC(=O)COCC3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2), followed by methylation using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately through the condensation of hydrazine with a 1,3-diketone.
Linking the Moieties: The final step involves the coupling of the quinoline and pyrazole moieties via a methoxyacetamide bridge, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the quinoline ring, typically using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, typically in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, the compound’s properties may be exploited in the development of new materials, such as polymers or coatings, that require specific chemical functionalities provided by the quinoline and pyrazole moieties.
Mechanism of Action
The mechanism of action of N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The pyrazole moiety may interact with specific enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloroquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
- N-(8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide
- N-(5-chloro-8-methylquinolin-2-yl)-2-[(3-methylpyrazol-3-yl)methoxy]acetamide
Uniqueness
N-(5-chloro-8-methylquinolin-2-yl)-2-[(2-methylpyrazol-3-yl)methoxy]acetamide is unique due to the specific substitution pattern on the quinoline ring and the presence of the methoxyacetamide bridge linking to the pyrazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable molecule for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
